molecular formula C16H13ClF3N5O3 B14958479 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B14958479
M. Wt: 415.75 g/mol
InChI Key: CMEZTEQDASHKOJ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a chloro-substituted phenyl ring, and a purine derivative, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the 2-chloro-5-(trifluoromethyl)aniline and the purine derivative.

    Acylation Reaction: The 2-chloro-5-(trifluoromethyl)aniline undergoes acylation with an appropriate acyl chloride to form the intermediate.

    Coupling Reaction: The intermediate is then coupled with the purine derivative under specific conditions, such as the presence of a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with the chloro group replaced by the nucleophile.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Pharmacology: Explored for its potential as a drug candidate, particularly in the treatment of diseases where purine derivatives are known to be effective.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the trifluoromethyl group, chloro-substituted phenyl ring, and purine derivative in this compound distinguishes it from other compounds. This structure imparts specific chemical and biological properties that make it a valuable subject of study in various fields.

Properties

Molecular Formula

C16H13ClF3N5O3

Molecular Weight

415.75 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C16H13ClF3N5O3/c1-23-13-12(14(27)24(2)15(23)28)25(7-21-13)6-11(26)22-10-5-8(16(18,19)20)3-4-9(10)17/h3-5,7H,6H2,1-2H3,(H,22,26)

InChI Key

CMEZTEQDASHKOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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